molecular formula C12H10F2O B11896598 2-(Difluoromethyl)-7-methoxynaphthalene

2-(Difluoromethyl)-7-methoxynaphthalene

Cat. No.: B11896598
M. Wt: 208.20 g/mol
InChI Key: LVCYVUVBRZZTEO-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-7-methoxynaphthalene is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and methoxy groups on the naphthalene ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 7-methoxynaphthalene using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-7-methoxynaphthalene may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-methoxynaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and reduced derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Difluoromethyl)-7-methoxynaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-7-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and selectivity towards target molecules. This property is particularly valuable in medicinal chemistry, where the compound can modulate biological activity by interacting with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-7-methoxynaphthalene
  • 2-(Monofluoromethyl)-7-methoxynaphthalene
  • 2-(Difluoromethyl)-6-methoxynaphthalene

Uniqueness

2-(Difluoromethyl)-7-methoxynaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its mono- and trifluoromethyl analogs. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

2-(difluoromethyl)-7-methoxynaphthalene

InChI

InChI=1S/C12H10F2O/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7,12H,1H3

InChI Key

LVCYVUVBRZZTEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)C(F)F)C=C1

Origin of Product

United States

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